1,3-Benzodioxole-4,5-diamine
Overview
Description
1,3-Benzodioxole-4,5-diamine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzodioxole, featuring two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4,5-diamine can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-4,5-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-4,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medicinal applications, it may inhibit specific enzymes or interact with receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the amino groups.
4,5-Methylenedioxy-1,2-phenylenediamine: A closely related compound with similar functional groups and reactivity.
1,2-Diamino-4,5-methylenedioxybenzene: Another similar compound used in various chemical applications.
Uniqueness
1,3-Benzodioxole-4,5-diamine is unique due to its dual amino groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
1,3-benzodioxole-4,5-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFIDXRXIOGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331343 | |
Record name | 1,3-benzodioxole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500862-27-1 | |
Record name | 1,3-benzodioxole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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